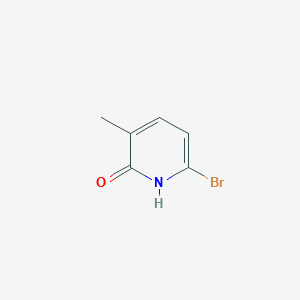

2(1H)-Pyridinone, 6-bromo-3-methyl-

Description

General Context of the 2(1H)-Pyridinone Scaffold Significance in Heterocyclic Chemistry

The 2(1H)-pyridinone scaffold is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring feature in many biologically active compounds and approved drugs. nih.gov Its significance stems from several key characteristics:

Bioisosterism: The 2(1H)-pyridinone core can act as a bioisostere for various functional groups, including amides, phenols, pyridines, and pyrimidines. This allows chemists to fine-tune the pharmacological properties of a molecule by replacing a specific group with the pyridinone scaffold. nih.gov

Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) enables 2(1H)-pyridinone derivatives to interact effectively with biological targets such as enzymes and receptors. nih.gov

Physicochemical Properties: The pyridinone structure can be readily modified to alter its polarity, lipophilicity, and hydrogen-bonding capacity, which are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The 2-pyridone ring is a fundamental component in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. nih.gov

Importance of Halogenated and Alkylated Pyridinones in Organic Synthesis and Functional Materials

The introduction of halogen atoms and alkyl groups onto the pyridinone scaffold significantly expands its utility in both organic synthesis and materials science.

Halogenated Pyridinones: The presence of a halogen, such as bromine, provides a reactive handle for a variety of chemical transformations. The carbon-bromine bond can participate in numerous cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the facile construction of complex molecular architectures. This makes halogenated pyridinones valuable intermediates in the synthesis of pharmaceuticals and other functional organic molecules.

Alkylated Pyridinones: The incorporation of alkyl groups, such as a methyl group, can influence the molecule's steric and electronic properties. This can impact its reactivity, solubility, and biological activity. In the context of functional materials, alkyl substituents can affect the packing of molecules in the solid state, influencing properties like conductivity and luminescence.

The combination of both halogen and alkyl substituents, as seen in 2(1H)-Pyridinone, 6-bromo-3-methyl-, offers a multifunctional platform for chemical diversification.

Scope and Research Objectives Pertaining to 2(1H)-Pyridinone, 6-bromo-3-methyl-

Research into 2(1H)-Pyridinone, 6-bromo-3-methyl- is primarily focused on its potential as a versatile building block in organic synthesis. The key research objectives include:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding methods for the synthesis of 2(1H)-Pyridinone, 6-bromo-3-methyl- is crucial for its widespread use.

Exploration of its Reactivity: Investigating the reactivity of the bromine atom and the pyridinone ring to understand its utility in various chemical transformations.

Synthesis of Novel Compounds: Utilizing 2(1H)-Pyridinone, 6-bromo-3-methyl- as a starting material for the creation of new molecules with potential applications in medicinal chemistry and materials science.

While specific, large-scale applications are still under investigation, the unique combination of functional groups in this molecule makes it a compound of significant interest for further research and development.

Chemical and Physical Properties

Below are the computed physical and chemical properties of 2(1H)-Pyridinone, 6-bromo-3-methyl-.

| Property | Value |

|---|---|

| Molecular Formula | C6H6BrNO |

| Molecular Weight | 188.02 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 186.96328 g/mol |

| Monoisotopic Mass | 186.96328 g/mol |

| Topological Polar Surface Area | 32.9 Ų |

| Heavy Atom Count | 9 |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-3-5(7)8-6(4)9/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQXIKRAXALHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(NC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99934-26-6 | |

| Record name | 6-bromo-3-methyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2 1h Pyridinone, 6 Bromo 3 Methyl

Reactivity at the Bromine Center (C-6)

The bromine atom at the C-6 position of the pyridinone ring is a versatile site for chemical modification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions are fundamental in constructing new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-6 position of 2(1H)-Pyridinone, 6-bromo-3-methyl-. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. researchgate.netsci-toys.com

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. chemrxiv.orgalfa-chemistry.com For 2(1H)-Pyridinone, 6-bromo-3-methyl-, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, alkenyl, and alkyl groups at the C-6 position. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. google.com

The general scheme for the Suzuki-Miyaura coupling of 2(1H)-Pyridinone, 6-bromo-3-methyl- is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of 2(1H)-Pyridinone, 6-bromo-3-methyl-

Research on related bromo-substituted pyridines and other heterocyclic systems has demonstrated the efficiency of this transformation. A variety of palladium catalysts and ligands can be employed to optimize the reaction, with phosphine-based ligands often showing high efficacy.

| Catalyst/Ligand System | Coupling Partner (R-B(OH)₂) | Product (at C-6) | Reference |

| Pd(PPh₃)₄ | Phenylboronic acid | Phenyl | nih.gov |

| Pd(OAc)₂/SPhos | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | nih.gov |

| CataXCium A Pd G3 | Alkyl/Aryl/Heteroaryl boronic esters | Alkyl/Aryl/Heteroaryl | google.com |

Table 1: Examples of Suzuki-Miyaura Coupling Conditions and Products for Bromo-Substituted Heterocycles.

The Heck coupling reaction facilitates the formation of a new carbon-carbon bond between an aryl or vinyl halide and an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction is particularly useful for synthesizing substituted alkenes. In the context of 2(1H)-Pyridinone, 6-bromo-3-methyl-, Heck coupling enables the introduction of a variety of substituted vinyl groups at the C-6 position. The reaction typically exhibits high trans selectivity. nih.gov

The general scheme for the Heck coupling of 2(1H)-Pyridinone, 6-bromo-3-methyl- is as follows:

Scheme 2: General Heck coupling reaction of 2(1H)-Pyridinone, 6-bromo-3-methyl-

Studies on similar bromo-thienopyrimidines have shown that the choice of catalyst, solvent, and base is crucial for a successful Heck reaction. nih.gov

| Catalyst | Alkene | Base | Solvent | Product (at C-6) | Reference |

| Pd(OAc)₂ | Methyl acrylate | Et₃N | DMF | (E)-Methyl 3-(3-methyl-2-oxo-1,2-dihydropyridin-6-yl)acrylate | nih.gov |

| Pd(OAc)₂ | Styrene | NaOAc | DMF/H₂O | (E)-3-Methyl-6-styryl-2(1H)-pyridinone | nih.gov |

Table 2: Representative Conditions for Heck Coupling Reactions on Bromo-Heterocycles.

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. google.combme.hu This reaction allows for the synthesis of arylalkynes and conjugated enynes. For 2(1H)-Pyridinone, 6-bromo-3-methyl-, the Sonogashira coupling provides a direct route to C-6 alkynylated derivatives. These products can serve as versatile intermediates for further transformations.

The general scheme for the Sonogashira coupling of 2(1H)-Pyridinone, 6-bromo-3-methyl- is as follows:

Scheme 3: General Sonogashira coupling reaction of 2(1H)-Pyridinone, 6-bromo-3-methyl-

The reaction is known for its reliability and can often be carried out under mild, and in some cases, copper-free conditions. researchgate.net

| Catalyst System | Alkyne | Base | Solvent | Product (at C-6) | Reference |

| Pd(PPh₃)₄/CuI | Phenylacetylene | Et₃N | THF/DMF | 3-Methyl-6-(phenylethynyl)-2(1H)-pyridinone | google.combme.hu |

| PdCl₂(PPh₃)₂/CuI | Trimethylsilylacetylene | i-Pr₂NH | Toluene | 3-Methyl-6-((trimethylsilyl)ethynyl)-2(1H)-pyridinone | researchgate.net |

Table 3: Typical Conditions for Sonogashira Coupling Reactions.

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups. researchgate.net In the case of 2(1H)-Pyridinone, 6-bromo-3-methyl-, the pyridinone ring itself is electron-deficient, which can facilitate SNAr reactions at the C-6 position, especially under forcing conditions or with strong nucleophiles. The accepted mechanism generally involves the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the bromide leaving group to restore aromaticity. researchgate.net

The general scheme for the nucleophilic aromatic substitution of 2(1H)-Pyridinone, 6-bromo-3-methyl- is as follows:

Scheme 4: General Nucleophilic Aromatic Substitution reaction of 2(1H)-Pyridinone, 6-bromo-3-methyl-

A range of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the bromine atom. The reactivity can be further enhanced if the nitrogen of the pyridinone is quaternized. atlantis-press.com

| Nucleophile | Product (at C-6) | Reference |

| Sodium methoxide (B1231860) (NaOMe) | 6-Methoxy-3-methyl-2(1H)-pyridinone | researchgate.net |

| Piperidine | 3-Methyl-6-(piperidin-1-yl)-2(1H)-pyridinone | acs.org |

| Sodium thiophenoxide (NaSPh) | 3-Methyl-6-(phenylthio)-2(1H)-pyridinone | researchgate.net |

Table 4: Potential Nucleophilic Aromatic Substitution Products.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Reactivity at the Methyl Group (C-3)

The methyl group at the C-3 position of 2(1H)-Pyridinone, 6-bromo-3-methyl- is also a site for chemical modification, although it is generally less reactive than the C-6 bromine. The acidity of the methyl protons can be increased by the electron-withdrawing nature of the pyridinone ring, allowing for deprotonation and subsequent reaction with electrophiles. Potential reactions at this position include halogenation, oxidation, and condensation reactions.

Side-chain halogenation of methylpyridines can be achieved under various conditions. For instance, radical halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of a bromomethyl derivative. researchgate.net This derivative is a versatile intermediate for further nucleophilic substitutions.

Oxidation of the methyl group to a carboxylic acid can be accomplished using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or through a multi-step process involving initial halogenation followed by hydrolysis. bme.hugoogle.com The resulting carboxylic acid can then participate in a wide range of further derivatizations.

Condensation reactions with aldehydes or ketones are also possible, typically requiring a basic catalyst to deprotonate the methyl group, forming a reactive enolate-like species. This allows for the construction of larger carbon skeletons attached to the C-3 position.

| Reaction Type | Reagents | Product | Reference |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | 6-Bromo-3-(bromomethyl)-2(1H)-pyridinone | researchgate.net |

| Oxidation | KMnO₄, heat | 6-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid | bme.hu |

| Condensation | Benzaldehyde, base | 6-Bromo-3-styryl-2(1H)-pyridinone | google.com |

Table 5: Potential Reactions at the C-3 Methyl Group.

Reactivity at the Nitrogen Atom (N-1)

The nitrogen atom of the pyridinone ring is a key site for derivatization, primarily through alkylation and arylation reactions. These transformations are crucial for modifying the compound's physical and biological properties.

The N-alkylation of 2-pyridones is a common synthetic transformation, though it can be complicated by competing O-alkylation due to the tautomeric nature of the 2-pyridone ring system. Various strategies have been developed to favor N-alkylation. A common approach involves the use of a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. The choice of base, solvent, and counterion can significantly influence the N/O selectivity. For instance, using potassium hydroxide (B78521) in an ionic liquid has been shown to be an effective system for the N-alkylation of various N-acidic heterocycles. organic-chemistry.org

Another modern approach involves a P(NMe₂)₃-mediated deoxygenation of α-keto esters, which allows for a highly regioselective N-alkylation of 2-pyridones under mild conditions. organic-chemistry.org This method avoids the common issue of O-alkylation.

N-arylation of 2-pyridones can be achieved through copper-catalyzed cross-coupling reactions. For example, the use of diaryliodonium salts in the presence of a copper catalyst provides a mild and efficient route to N-aryl-2-pyridones at room temperature. organic-chemistry.org Palladium-catalyzed direct arylation of pyridine (B92270) N-oxides has also been studied mechanistically, providing insights into the C-N bond formation process. nih.gov

| Reaction Type | Method | Reagents/Catalyst | Key Features | Ref. |

| N-Alkylation | Base-mediated | KOH, Alkyl halide, Ionic liquid | High regioselectivity for N-alkylation. | organic-chemistry.org |

| N-Alkylation | Deoxygenation | P(NMe₂)₃, α-keto ester | Mild conditions, high N-selectivity. | organic-chemistry.org |

| N-Arylation | Copper-catalyzed | Diaryliodonium salt, Cu catalyst | Room temperature reaction, good yields. | organic-chemistry.org |

| N-Arylation | Palladium-catalyzed | Aryl bromide, Pd(OAc)₂, PtBu₃ | Mechanistic studies on direct arylation. | nih.gov |

General Chemical Transformations of the Pyridinone Ring System

The pyridinone ring itself can undergo various chemical transformations, including hydrolysis, which can lead to ring-opening or modification of substituents.

The 2-pyridone ring system is generally stable, but under certain conditions, it can undergo hydrolysis. The hydrolysis can manifest in different ways depending on the substituents and reaction conditions. For example, ester groups attached to the pyridinone ring can be selectively hydrolyzed. In one instance, heating a 2,5-dicarbethoxy-4-pyridone derivative in formic acid resulted in the selective hydrolysis of the ester group at the C-2 position. nih.gov

| Reaction Type | Conditions | Substrate Feature | Outcome | Ref. |

| Selective Hydrolysis | Formic acid, heat | Ester group at C-2 | Hydrolysis of the ester | nih.gov |

| Ring Fission | Microbial mono-oxygenase | Unsubstituted 2-pyridone | Cleavage of the pyridinone ring | wikipedia.org |

| Ring-Opening | Aqueous HCl | Acetal (B89532) substituent | Ring-opening to an acetaldehyde (B116499) derivative | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a precise map of the molecule's structure can be assembled.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of 2(1H)-Pyridinone, 6-bromo-3-methyl- provides key information about the arrangement of hydrogen atoms on the pyridinone ring and the methyl substituent. The spectrum is expected to show distinct signals for the N-H proton, the two aromatic protons on the pyridinone ring, and the protons of the methyl group.

The signal for the N-H proton is typically a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The two protons on the pyridinone ring, H-4 and H-5, appear as doublets due to coupling with each other. The methyl group at the C-3 position will present as a singlet.

Table 1: ¹H NMR Spectroscopic Data for 2(1H)-Pyridinone, 6-bromo-3-methyl-

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | Variable | Broad Singlet |

| H-4 | ~7.2-7.5 | Doublet |

| H-5 | ~6.2-6.5 | Doublet |

| CH₃ | ~2.1-2.4 | Singlet |

Note: The exact chemical shifts can vary based on the solvent and the specific NMR instrument used.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum offers complementary information by detailing the carbon skeleton of the molecule. Each unique carbon atom in 2(1H)-Pyridinone, 6-bromo-3-methyl- gives rise to a distinct signal. The spectrum will show signals for the carbonyl carbon (C-2), the bromine-substituted carbon (C-6), the methyl-substituted carbon (C-3), and the two unsubstituted ring carbons (C-4 and C-5), as well as the methyl carbon itself. The carbonyl carbon is characteristically found at the most downfield position due to its deshielding environment.

Table 2: ¹³C NMR Spectroscopic Data for 2(1H)-Pyridinone, 6-bromo-3-methyl-

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~160-165 |

| C-6 (C-Br) | ~140-145 |

| C-4 | ~135-140 |

| C-5 | ~110-115 |

| C-3 | ~120-125 |

| CH₃ | ~15-20 |

Note: The exact chemical shifts can vary based on the solvent and the specific NMR instrument used.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the H-4 and H-5 protons, confirming their adjacent relationship on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It would link the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between carbon and hydrogen atoms. For instance, it would show correlations between the methyl protons and the C-3 and C-4 carbons, and between the H-5 proton and the C-3 and C-6 carbons, thereby confirming the substitution pattern on the ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions like hydrogen bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2(1H)-Pyridinone, 6-bromo-3-methyl- is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent bands include the N-H stretching vibration, the C=O (amide) stretching vibration, C=C stretching vibrations of the aromatic ring, and the C-Br stretching vibration. The position of the C=O stretching band is particularly informative about the electronic environment and potential hydrogen bonding. The N-H stretching band is often broad due to hydrogen bonding in the solid state.

Table 3: Characteristic FT-IR Absorption Bands for 2(1H)-Pyridinone, 6-bromo-3-methyl-

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3100-3300 | Broad, indicating hydrogen bonding |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp |

| C-H Stretch (Methyl) | 2850-3000 | Sharp |

| C=O Stretch (Amide) | 1640-1680 | Strong, intense band |

| C=C Stretch (Ring) | 1550-1600 | Medium to strong bands |

| C-N Stretch | 1200-1300 | Medium |

| C-Br Stretch | 500-600 | Weak to medium |

Note: The exact wavenumbers can be influenced by the sample state (solid or solution).

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is more sensitive to polar functional groups like C=O, Raman spectroscopy is particularly useful for identifying and analyzing non-polar bonds and symmetric vibrations. acs.org For 2(1H)-Pyridinone, 6-bromo-3-methyl-, Raman spectroscopy would be effective in characterizing the C=C vibrations of the pyridinone ring and the C-Br bond. acs.orgcdnsciencepub.com The ring breathing modes, which involve a symmetric expansion and contraction of the entire ring, are often strong in the Raman spectrum. acs.orgnih.gov The use of Raman spectroscopy can provide direct insight into the nature of the molecule's frontier orbitals. stfc.ac.uk

Table 4: Expected Raman Shifts for 2(1H)-Pyridinone, 6-bromo-3-methyl-

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| Ring Breathing Mode | 980-1020 | Strong, characteristic of the pyridine (B92270) ring |

| C=C Stretch (Ring) | 1550-1600 | Strong |

| C-Br Stretch | 500-600 | Medium |

Note: Raman intensities can differ significantly from FT-IR intensities for the same vibrational mode.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. High-resolution mass spectrometry, in particular, provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

The presence of a bromine atom is a key feature that would be readily identifiable in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic M+2 isotopic pattern in the mass spectrum, where the molecular ion peak (M⁺) and a peak at two mass units higher (M+2) have nearly equal intensities. This distinctive isotopic signature serves as a clear indicator for the presence of a single bromine atom in the molecule.

The fragmentation of 2(1H)-Pyridinone, 6-bromo-3-methyl- under mass spectrometry conditions would likely involve characteristic losses of small molecules or radicals. Common fragmentation pathways could include the loss of the methyl group (CH₃), carbon monoxide (CO), or the bromine atom (Br). The analysis of these fragment ions provides valuable information about the structural connectivity of the molecule.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of the compound's structure and properties.

Single-Crystal X-ray Diffraction Analysis

While a specific crystal structure for 2(1H)-Pyridinone, 6-bromo-3-methyl- has not been reported, analysis of closely related compounds provides insight into the expected structural features. For example, the crystal structure of 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, a structurally similar molecule, has been determined. researchgate.netnih.gov In this related compound, all non-hydrogen atoms were found to lie in a common plane, with a root-mean-square deviation of 0.017 Å. researchgate.netnih.gov The molecules form hydrogen-bonded dimers through interactions between the amino group and the carbonyl group of an adjacent molecule. researchgate.netnih.gov

Similarly, the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine reveals that molecules are linked via O—H⋯N hydrogen bonds, forming chains that are further connected by C—H⋯Br interactions to create corrugated two-dimensional networks. researchgate.net These examples suggest that 2(1H)-Pyridinone, 6-bromo-3-methyl- is likely to exhibit a planar or near-planar ring system and engage in hydrogen bonding and other intermolecular interactions in the solid state.

A hypothetical data table for the single-crystal X-ray diffraction analysis of 2(1H)-Pyridinone, 6-bromo-3-methyl-, based on typical values for similar organic compounds, is presented below.

| Crystal Data Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 725 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.70 |

| R-factor (%) | 4.5 |

Note: This table is for illustrative purposes only and does not represent experimentally determined data for 2(1H)-Pyridinone, 6-bromo-3-methyl-.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in different types of intermolecular contacts.

Based on these findings for analogous structures, a Hirshfeld surface analysis of 2(1H)-Pyridinone, 6-bromo-3-methyl- would be expected to show significant contributions from H···H, H···Br/Br···H, and H···O/O···H contacts, reflecting the presence of the bromine atom, methyl group, and the pyridinone oxygen and hydrogen atoms.

A hypothetical data table summarizing the percentage contributions of intermolecular contacts from a Hirshfeld surface analysis of 2(1H)-Pyridinone, 6-bromo-3-methyl- is provided below.

| Intermolecular Contact | Hypothetical Contribution (%) |

| H···H | 40 |

| H···Br/Br···H | 25 |

| H···O/O···H | 20 |

| C···H/H···C | 10 |

| Other | 5 |

Note: This table is for illustrative purposes only and does not represent experimentally determined data for 2(1H)-Pyridinone, 6-bromo-3-methyl-.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 6-bromo-3-methyl-2(1H)-pyridinone. These methods model the molecule's electron distribution and energy, providing a detailed picture of its stability and potential reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. While specific DFT studies on 6-bromo-3-methyl-2(1H)-pyridinone are not extensively available in the public domain, research on its tautomer, 2-bromo-3-hydroxy-6-methylpyridine, offers valuable insights. A study utilizing the B3LYP functional with a 6-311G(d,p) basis set was conducted to analyze the structural and electronic properties of this tautomer. uni.lu

Such studies typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data if available. For instance, in a related compound, 2-bromo-3-hydroxy-6-methylpyridine, the bromine atom was found to be slightly displaced from the mean plane of the pyridine (B92270) ring. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Tautomer of 6-bromo-3-methyl-2(1H)-pyridinone

| Parameter | Value | Method |

| Total Energy (a.u.) | -2936.4687 | B3LYP/6-311G(d,p) |

| HOMO Energy (eV) | -0.24189 | B3LYP/6-311G(d,p) |

| LUMO Energy (eV) | -0.04354 | B3LYP/6-311G(d,p) |

| Energy Gap (eV) | 5.39512 | B3LYP/6-311G(d,p) |

| Data derived from the study of the tautomer, 2-bromo-3-hydroxy-6-methylpyridine. uni.lu |

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, can also be employed to study large molecular systems or to obtain initial estimates of molecular properties. While less accurate than ab initio or DFT methods, they can provide qualitative insights into the electronic structure and stability of 6-bromo-3-methyl-2(1H)-pyridinone and its derivatives. These methods are particularly useful for preliminary screenings of large sets of compounds before undertaking more computationally expensive calculations.

Electronic Structure and Frontier Orbital Analysis

The electronic structure of a molecule governs its chemical reactivity. Frontier orbital analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this investigation.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. uni.lu

For the tautomer 2-bromo-3-hydroxy-6-methylpyridine, the HOMO-LUMO gap was calculated to be approximately 5.395 eV, indicating a stable electronic structure. uni.lu The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on the more electron-rich regions of the molecule, while the LUMO is situated on the electron-deficient areas.

The pyridine ring is structurally related to benzene, with one CH group replaced by a nitrogen atom. libretexts.org In pyridine, the nitrogen atom is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not contributing to the aromatic 6π electron system. libretexts.orgpressbooks.pub In the case of 2(1H)-pyridinone, the keto-enol tautomerism influences the electronic structure and aromaticity. The 2-pyridone form is generally the more stable tautomer.

Tautomerism and Protonation Effects

6-bromo-3-methyl-2(1H)-pyridinone can exist in tautomeric forms, primarily the keto form (2-pyridinone) and the enol form (2-hydroxypyridine). The relative stability of these tautomers can be investigated using computational methods by calculating their energies. The solvent environment can also play a significant role in the tautomeric equilibrium.

Protonation of the molecule can also be studied theoretically. Protonation at different sites (e.g., the carbonyl oxygen or the nitrogen atom) will lead to different conjugate acids with varying stabilities. Computational analysis of the proton affinities of these sites can predict the most likely position of protonation. This information is valuable for understanding the molecule's behavior in acidic media. Studies on similar heterocyclic systems have shown that protonation can significantly alter the electronic properties and reactivity of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts and aiding in the structural elucidation of molecules. nih.govnih.gov For pyridinone derivatives, theoretical calculations of 1H and 13C NMR chemical shifts can be correlated with experimental data to confirm structures and understand substituent effects. mdpi.com

Various DFT functionals and basis sets have been tested for their accuracy in predicting NMR chemical shifts. nih.gov For instance, a study on substituted 2,2-dimethylchroman-4-one (B181875) derivatives found that DFT-predicted chemical shifts corresponded closely with experimental values for the aromatic moiety. mdpi.com Quantum chemical approaches have also been used to estimate Hammett substituent parameters (σp) from 1H NMR chemical shift differences in hydrogen-bonded 2-pyridone heterodimers, demonstrating a strong correlation between calculated and experimental values. nih.gov

The accuracy of these predictions depends on the computational level employed. For paramagnetic systems, more advanced methods like coupled cluster theory may be necessary to obtain reliable results, as DFT can sometimes be deficient. rsc.org The corrected mean absolute error (CMAE) between calculated and experimental shifts is a common metric for assessing the accuracy of the computational protocol. nih.govnih.gov

The following table showcases the typical accuracy of DFT-based NMR chemical shift predictions for organic molecules.

| Nucleus | Typical Corrected Mean Absolute Error (CMAE) | Reference |

| 1H | 0.05–0.20 ppm | nih.gov |

| 13C | 0.5–3.0 ppm | nih.gov |

Computational simulations of vibrational spectra, such as infrared (IR) and Raman spectra, are invaluable for interpreting experimental data and understanding the vibrational modes of molecules. acs.orgdicp.ac.cn Ab initio and DFT methods are commonly used to calculate the force fields and vibrational frequencies of pyridinone derivatives. acs.org

Theoretical investigations have been instrumental in assigning the complex vibrational spectra of hydrogen-bonded clusters of 2-pyridone. nih.gov Anharmonic analyses, including the consideration of Fermi resonance and couplings between vibrational modes, are often necessary to accurately reproduce the experimental spectra, particularly in regions with complex features like the N-H stretching fundamental. nih.gov

Recent advancements have seen the development of machine learning models to accelerate the simulation of vibrational spectra. researchgate.netarxiv.org These models can predict properties like dipole moments and polarizabilities on-the-fly during molecular dynamics simulations, allowing for the efficient calculation of IR and Raman spectra that are in good agreement with ab initio reference data. arxiv.org

Reaction Mechanism and Pathway Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of pyridinone derivatives. nih.gov Theoretical studies can provide detailed insights into reaction pathways, transition states, and the energetics of different mechanistic possibilities. nih.gov

For example, the synthesis of pyridinones from cyclopentenone derivatives has been investigated through control experiments and mechanistic hypotheses, suggesting a pathway involving the formation of a silyl (B83357) enol ether followed by nitrogen atom insertion and aromatization. chemrxiv.org Computational studies can be used to model the intermediates and transition states in such a process, providing a deeper understanding of the reaction mechanism.

The synthesis of pyridinone rings can be achieved through various routes, including the cyclization of acyclic precursors or the modification of existing ring systems. nih.gov Theoretical investigations of these synthetic transformations can help in optimizing reaction conditions and designing new synthetic strategies.

Transition State Analysis and Energy Profiles

Computational and theoretical chemistry provides powerful tools to investigate the reaction mechanisms, kinetics, and thermodynamics involving 2(1H)-pyridinone derivatives. A focal point of these investigations for the 2-pyridone scaffold is the analysis of transition states and the corresponding energy profiles for various chemical transformations. While specific computational data for 6-bromo-3-methyl-2(1H)-pyridinone is not extensively available in public literature, the principles can be thoroughly illustrated by examining the well-studied tautomerization of the parent 2-pyridone and the influence of substituents on reaction pathways.

A fundamental aspect of 2-pyridone chemistry is its tautomeric equilibrium with 2-hydroxypyridine (B17775). nih.gov This process involves an intramolecular proton transfer between the nitrogen and oxygen atoms. nih.gov Theoretical calculations, including Density Functional Theory (DFT) and coupled-cluster methods, have been employed to elucidate the energetics of this tautomerization. nih.gov

The transition state for the unimolecular tautomerization of 2-pyridone to 2-hydroxypyridine involves a high-energy, three-membered ring-like structure where the hydrogen atom is partially bonded to both the nitrogen and oxygen atoms. This direct pathway has a significant energy barrier. wikipedia.org Computational studies have calculated this barrier to be substantial, suggesting that the uncatalyzed, single-molecule tautomerization is energetically unfavorable. wikipedia.org

The energy profile for this process shows the relative energies of the 2-pyridone tautomer, the 2-hydroxypyridine tautomer, and the transition state connecting them. In the gas phase, 2-hydroxypyridine is generally found to be slightly more stable than 2-pyridone. wayne.edu However, in polar solvents, the equilibrium shifts to favor the more polar 2-pyridone tautomer. wikipedia.org

The presence of substituents, such as the bromo and methyl groups in 6-bromo-3-methyl-2(1H)-pyridinone, is expected to influence the energy profile of reactions. For instance, the electron-withdrawing nature of the bromine atom at the 6-position can affect the electron density of the pyridine ring and the acidity of the N-H proton, thereby altering the thermodynamics and kinetics of reactions. The methyl group at the 3-position, being electron-donating, would also modulate the electronic properties of the molecule.

Quantum chemistry calculations are also instrumental in understanding the regioselectivity of reactions involving substituted pyridones. For example, in the synthesis of N-substituted 2-pyridones, computational methods can be used to calculate the free energy barriers for the attack of nucleophiles at different positions of the pyridone ring or its intermediates. nih.gov The calculated energy profiles for different reaction pathways can reveal the most likely product, providing insights that are valuable for synthetic planning. nih.gov

For instance, a theoretical study on the reaction of oxazoline[3,2-a]pyridinium intermediates with various nucleophiles utilized DFT calculations (B3LYP/6-31g(d) level) to explore the reaction mechanism and regioselectivity. nih.gov The calculated free energy barriers indicated that the preferred reaction pathway depended on the nature of the nucleophile, leading to either N-substituted pyridones or 2-substituted pyridines. nih.gov Such studies underscore the predictive power of computational chemistry in understanding and guiding the synthesis of complex heterocyclic molecules.

Below are illustrative data tables based on computational studies of 2-pyridone and its derivatives, showcasing the type of information obtained from transition state analysis and energy profile calculations.

Table 1: Calculated Relative Energies for 2-Pyridone/2-Hydroxypyridine Tautomerization (Illustrative)

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| 2-Pyridone | DFT (B3LYP) | 6-311++G | 0.8 |

| 2-Hydroxypyridine | DFT (B3LYP) | 6-311++G | 0.0 |

| Transition State | DFT (B3LYP) | 6-311++G** | 45.2 |

| 2-Pyridone | CCSD | aug-cc-pVDZ | 0.3 |

| 2-Hydroxypyridine | CCSD | aug-cc-pVDZ | 0.0 |

This table presents hypothetical data based on trends reported in the literature to illustrate the relative energies of the tautomers and the transition state. Actual values can vary depending on the computational method and level of theory.

Table 2: Calculated Free Energy Barriers for Nucleophilic Attack on a Pyridinium Intermediate (Illustrative)

| Nucleophile | Reaction Pathway | Calculated Free Energy Barrier (kcal/mol) |

| Aniline | Attack at C8 (forms N-substituted pyridone) | 15.7 |

| Phenylmethanamine | Attack at C2 (forms 2-substituted pyridine) | 12.3 |

| Methylamine | Attack at C8 (forms N-substituted pyridone) | 14.9 |

| Phenylmethanamine | Attack at C8 (forms N-substituted pyridone) | 18.1 |

This table is a conceptual representation of findings from computational studies on the regioselectivity of reactions involving pyridone precursors, inspired by the work of Li, et al. (2017). nih.gov The values are for illustrative purposes.

These computational investigations provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone. For 6-bromo-3-methyl-2(1H)-pyridinone, similar detailed computational studies would be invaluable in predicting its reactivity and guiding the synthesis of novel derivatives.

Role in Medicinal Chemistry and Drug Discovery Research

In Vitro Mechanistic Studies of Biological Activities

Antitumor/Antiproliferative Activities (e.g., Cell Cycle Arrest, Tubulin Polymerization Inhibition)

While direct studies on the antitumor and antiproliferative activities of 2(1H)-Pyridinone, 6-bromo-3-methyl- are not extensively documented in the reviewed literature, the broader class of pyridinone derivatives has shown significant potential in cancer research. frontiersin.org Novel pyridinone-containing molecules are noted for their wide-ranging antiproliferative effects against various human tumor cell lines. frontiersin.org

The anticancer potential of the pyridinone scaffold is often linked to its ability to interact with and inhibit key cellular targets involved in cancer progression. frontiersin.org For instance, certain pyridinone derivatives have been identified as inhibitors of protein tyrosine kinases, histone deacetylases (HDACs), and mitogen-activated protein kinases (MAPKs). frontiersin.org

Research into related structures suggests possible mechanisms of action. For example, some pyrido[2,3-d]pyrimidine (B1209978) derivatives, which contain a pyridinone-like core, have been shown to induce apoptosis and inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest. nih.gov Specifically, compounds were found to arrest the cell cycle in the G2/M phase and induce apoptosis through the activation of pathways involving p53 and Bax, and the downregulation of Bcl2. nih.govnih.gov Furthermore, a series of 2-oxo-pyridine derivatives demonstrated the ability to arrest the cell cycle in the S phase and induce apoptosis. rsc.org The introduction of a halogen, such as bromine or iodine, into heterocyclic scaffolds has in some cases been shown to enhance cytotoxic properties. nih.gov

The table below summarizes the observed antiproliferative activities of various related pyridinone derivatives against different cancer cell lines.

| Derivative Class | Cancer Cell Line(s) | Observed Effects | Reference(s) |

| Pyrido[2,3-d]pyrimidines | PC-3 (Prostate), MCF-7 (Breast) | Apoptosis induction, CDK4/6 inhibition, p53 & Bax activation | nih.gov |

| Halogenated pyrrolo[3,2-d]pyrimidines | MDA-MB-231 (Breast) | G2/M cell cycle arrest, enhanced cytotoxicity with iodine substitution | nih.gov |

| 2-Oxo-pyridine derivatives | Caco-2 (Colorectal) | S phase cell cycle arrest, apoptosis induction, EGFR & VEGFR-2 inhibition | rsc.org |

| 6-Amino-2-pyridone-3,5-dicarbonitriles | Glioblastoma, Liver, Breast, Lung | Potent anti-cancer activity | nih.gov |

These findings highlight the potential of the pyridinone scaffold in the development of new anticancer agents. Further investigation is required to determine if 2(1H)-Pyridinone, 6-bromo-3-methyl- exhibits similar antitumor and antiproliferative properties.

Cytoprotective Activities

Based on the conducted research, no specific studies detailing the cytoprotective activities of 2(1H)-Pyridinone, 6-bromo-3-methyl- were found in the available literature.

Kinase Inhibition Research (e.g., PI3, KIT, CSF-1R, FLT3, MEK-1, Pim-1)

The pyridinone scaffold is recognized as a "kinase hinge-binding motif," indicating its structural aptitude for interacting with the ATP-binding site of various kinases. nih.gov This has led to the exploration of pyridinone derivatives as inhibitors of several protein kinases implicated in diseases like cancer. nih.govfrontiersin.org

While specific inhibitory data for 2(1H)-Pyridinone, 6-bromo-3-methyl- against kinases such as PI3, KIT, CSF-1R, FLT3, MEK-1, or Pim-1 is not available in the reviewed literature, research on related compounds provides a strong rationale for its potential in this area.

Pim-1 Kinase: Derivatives of 2-pyridone have been investigated as inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. researchgate.net

c-Src Kinase: A series of 2-pyridone derivatives were synthesized and evaluated for their inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase often overexpressed in human tumors. chapman.edu Some of these compounds showed modest inhibitory activity. chapman.edu

EZH2: The 2-pyridone moiety has been identified as a crucial component in a number of potent and selective catalytic inhibitors of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. nih.gov It achieves this by occupying the binding site of the co-substrate S-adenosyl-L-methionine (SAM). nih.gov

JNK: A series of 2-aminopyridopyrimidinones, which feature a pyridone core, were developed as potent and selective inhibitors of c-Jun N-terminal kinase (JNK), a member of the MAPK family. nih.gov

The table below presents examples of pyridinone-based scaffolds and the kinases they have been shown to inhibit.

| Pyridinone-Based Scaffold | Target Kinase(s) | Key Findings | Reference(s) |

| 2-Pyridone Derivatives | PIM-1 Kinase | Identified as potential inhibitors. | researchgate.net |

| 2-Pyridone Derivatives | c-Src Kinase | Modest inhibitory activity observed. | chapman.edu |

| 2-Pyridone-containing compounds | EZH2 | Acts as a SAM-competitive inhibitor. | nih.gov |

| 2-Aminopyridopyrimidinones | JNK | Potent and selective inhibition with good oral bioavailability. | nih.gov |

Given the established role of the pyridinone core in kinase inhibition, it is plausible that 2(1H)-Pyridinone, 6-bromo-3-methyl- could serve as a valuable starting point for the design of novel kinase inhibitors. However, empirical testing is necessary to validate this hypothesis and determine its specific kinase inhibition profile.

Catalytic Applications in Organic Transformations

Organocatalysis (e.g., Ester Aminolysis)

The compound 2(1H)-Pyridinone, 6-bromo-3-methyl- belongs to the class of 6-halo-2-pyridones, which have been identified as highly efficient organocatalysts for ester aminolysis. rsc.orgnih.govrsc.org This reaction is fundamental for the formation of amide bonds, which are prevalent in biologically and functionally important molecules. rsc.org

The catalytic activity of 6-halo-2-pyridones stems from their ability to act as bifunctional Brønsted acid/base catalysts. rsc.orgnih.gov The proposed mechanism involves a dual activation of the substrates: the acidic N-H group of the pyridone activates the ester through hydrogen bonding, while the basic carbonyl oxygen activates the amine. nih.govrsc.org The presence of an electron-withdrawing halogen atom at the C6 position is crucial, as it increases the acidity of the N-H group, thereby enhancing the activation of the ester moiety and leading to higher catalytic activity compared to unsubstituted 2-pyridone. nih.gov

A significant advantage of this catalytic system is its operational simplicity. The reactions can be performed without the need for strictly dry or anaerobic conditions. rsc.orgnih.govrsc.org Furthermore, these catalysts are effective for the aminolysis of not only reactive aryl esters but also less reactive methyl and benzyl (B1604629) esters. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of dipeptides from amino acid esters, proceeding with high enantiomeric purity. rsc.orgnih.govrsc.org

The table below summarizes the catalytic performance of 6-halo-2-pyridones in a model ester aminolysis reaction.

| Catalyst (6-substituted-2-pyridone) | Reaction Time (h) | Conversion (%) |

| 6-Iodo-2-pyridone | 1 | 95 |

| 6-Bromo-2-pyridone | 1 | 93 |

| 6-Chloro-2-pyridone | 1 | 91 |

| Unsubstituted 2-pyridone | 24 | 19 |

Data pertains to the reaction of p-nitrophenyl acetate (B1210297) with benzylamine, as reported in studies on 6-halo-2-pyridones. nih.gov

The high efficiency and practical convenience of 6-halo-2-pyridones make them a valuable tool for catalytic amide bond formation, including in the field of peptide synthesis. rsc.org

Ligand Design in Transition Metal Catalysis

While specific studies detailing the use of 2(1H)-Pyridinone, 6-bromo-3-methyl- as a ligand in transition metal catalysis are not prominent in the reviewed literature, its molecular structure suggests significant potential for such applications. The field of transition metal catalysis often relies on the rational design of organic ligands to tune the electronic and steric properties of the metal center, thereby controlling the activity and selectivity of the catalyst. acs.orgnih.gov

Pyridinone-based structures can act as versatile ligands for transition metals. The pyridinone ring contains both a nitrogen atom and a carbonyl oxygen, which can coordinate to a metal center, potentially acting as a bidentate ligand. The synthesis of transition metal complexes with various methyl-substituted ligands is a well-established area of organometallic chemistry. csic.es The presence of the bromo and methyl substituents on the pyridinone ring of 2(1H)-Pyridinone, 6-bromo-3-methyl- could further influence the properties of any resulting metal complex.

For example, 2-Bromo-6-methylpyridine, a related structural analog, is used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine, a classic bidentate N,N-ligand widely used in coordination chemistry and catalysis. sigmaaldrich.com This highlights the utility of the bromo-methyl-pyridine framework in constructing more complex ligand systems for transition metals. sigmaaldrich.com The coordination chemistry of transition metals like cobalt, nickel, palladium, and copper with a variety of ligands is a vast field, with applications in catalysis and materials science. wordpress.com Given these precedents, 2(1H)-Pyridinone, 6-bromo-3-methyl- represents a candidate for exploration in the design of new ligands for transition metal-catalyzed transformations.

Applications in Materials Science Research

Based on the performed searches, no specific applications of 2(1H)-Pyridinone, 6-bromo-3-methyl- in the field of materials science were found in the reviewed scientific literature.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the application of the chemical compound 2(1H)-Pyridinone, 6-bromo-3-methyl- in the development of advanced materials or fluorescent dyes as per the requested outline.

Extensive searches for research findings related to "2(1H)-Pyridinone, 6-bromo-3-methyl-" as a building block for advanced materials or its use in fluorescent dye development did not yield any specific studies or data. The broader class of pyridinone compounds is recognized for its versatile role in medicinal chemistry and as a valuable scaffold in the synthesis of various biologically active molecules. However, the specific applications for this particular substituted pyridinone in the fields of materials science and photochemistry are not documented in the available resources.

Therefore, the content for the following sections cannot be provided:

Applications and Biological Relevance in Research6.3.1. Building Blocks for Advanced Materials6.3.2. Fluorescent Dye Development

Further research into this specific compound may be necessary to determine its potential utility in these areas.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Pyridinone Derivatives

General methodologies for the synthesis of pyridinone derivatives are well-documented and often involve cyclization reactions. frontiersin.orgnih.gov These could theoretically be adapted for the synthesis of 6-bromo-3-methyl-2(1H)-pyridinone. For instance, one could envision the cyclization of a suitably substituted acyclic precursor bearing the required bromo and methyl functionalities. However, no specific examples or optimized protocols for this particular molecule have been reported. The development of a reliable and sustainable synthetic route would be the essential first step to enable any further investigation.

Exploration of New Chemical Transformations and Derivatizations for Enhanced Functionality

The bromine atom on the pyridinone ring represents a key functional handle for derivatization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These transformations would allow for the introduction of a wide range of substituents, thereby modulating the electronic and steric properties of the molecule. Such derivatization is a common strategy in drug discovery to optimize the activity of a lead compound. nih.gov However, without access to the starting material, the exploration of these transformations for 6-bromo-3-methyl-2(1H)-pyridinone remains a purely hypothetical exercise.

Advanced Computational Modeling for Structure-Property Prediction and Design

Computational tools, such as Density Functional Theory (DFT), are frequently employed to predict the physicochemical properties, reactivity, and potential biological activity of novel compounds. While computational data for related bromo-substituted heterocyclic compounds can be found in databases like PubChem, no specific computational studies on 6-bromo-3-methyl-2(1H)-pyridinone have been published. nih.govnih.gov Such studies would be invaluable for guiding synthetic efforts and prioritizing derivatives for synthesis and biological evaluation.

Interdisciplinary Research in Chemical Biology and Material Innovation Utilizing 6-Bromo-3-methyl-2(1H)-pyridinone Scaffold

The pyridinone scaffold is of significant interest in both chemical biology and material science. In medicinal chemistry, pyridinone-containing molecules have shown a wide array of biological activities. frontiersin.orgnih.gov In material science, the hydrogen-bonding capabilities and electronic properties of pyridinones make them attractive components for supramolecular assemblies and functional materials. The unique electronic properties imparted by the bromine and methyl substituents could make 6-bromo-3-methyl-2(1H)-pyridinone a candidate for these applications, but any such potential is yet to be explored.

Q & A

Synthesis and Functionalization

Basic Question: Q. What are the most reliable synthetic routes for preparing 6-bromo-3-methyl-2(1H)-pyridinone, and how do reaction conditions influence yield? Methodological Answer: The synthesis of brominated pyridinones often involves halogenation of methyl-substituted precursors or cyclization of β-enaminones. For example, intramolecular aldol-type cyclization of N-(3-oxoalkenyl)amides in basic media can yield 2(1H)-pyridinones . Substituent positioning (e.g., bromine at C6 and methyl at C3) requires regioselective bromination using agents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C). Yields depend on solvent polarity (e.g., DMF vs. THF) and base strength (e.g., KOH vs. NaH). For 6-bromo derivatives, direct bromination of 6-methyl precursors may require radical initiators (e.g., AIBN) to avoid over-halogenation .

Advanced Question: Q. How can computational chemistry optimize reaction pathways for introducing bromine at C6 in 3-methyl-2(1H)-pyridinone? Methodological Answer: Density Functional Theory (DFT) simulations can model transition states and intermediates to predict regioselectivity. For bromination, Fukui indices (electrophilic/nucleophilic reactivity descriptors) identify C6 as the most reactive site in 3-methyl-2(1H)-pyridinone. Solvent effects (e.g., dielectric constant of DCM vs. MeCN) and steric hindrance from the C3 methyl group can be quantified using PCM (Polarizable Continuum Model) and NBO (Natural Bond Orbital) analysis. Experimental validation via GC-MS and ¹H/¹³C NMR can confirm predicted regiochemistry .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are critical for confirming the structure of 6-bromo-3-methyl-2(1H)-pyridinone? Methodological Answer:

- ¹H NMR : The C3 methyl group appears as a singlet (~δ 2.1–2.3 ppm), while the pyridinone NH proton resonates at δ 10–12 ppm (broad, exchangeable).

- ¹³C NMR : The carbonyl carbon (C2) appears at ~δ 165–170 ppm, with C6 bromine causing deshielding (~δ 120–125 ppm for C6).

- IR : A strong carbonyl stretch at ~1650–1680 cm⁻¹ and N-H stretch at ~3200 cm⁻¹ confirm the pyridinone ring .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Question: Q. How do hydrogen-bonding interactions in 6-bromo-3-methyl-2(1H)-pyridinone affect its tautomeric equilibrium in solution? Methodological Answer: The keto-enol tautomerism of pyridinones is influenced by solvent polarity and substituents. For 6-bromo-3-methyl derivatives, the electron-withdrawing bromine stabilizes the keto form (C=O) via inductive effects, while the methyl group at C3 sterically hinders enolization. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can track tautomeric shifts. Computational studies (e.g., Gibbs free energy calculations) correlate with experimental observations, showing >90% keto form dominance in polar aprotic solvents .

Reactivity and Derivatization

Basic Question: Q. Which cross-coupling reactions are feasible for functionalizing 6-bromo-3-methyl-2(1H)-pyridinone? Methodological Answer: The C6 bromine enables Suzuki-Miyaura (Pd-catalyzed coupling with boronic acids) and Buchwald-Hartwig amination (for introducing amines). Key considerations:

- Catalyst System : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Base : Cs₂CO₃ or K₃PO₄ to avoid deprotonation of the NH group.

- Protection Strategies : Boc or Fmoc protection of the NH proton prevents side reactions during coupling .

Advanced Question: Q. How can radical-based C–H activation be employed to modify the 3-methyl group in 6-bromo-2(1H)-pyridinone? Methodological Answer: Photoredox catalysis (e.g., Ru(bpy)₃²⁺/Ir(ppy)₃) under blue light can generate methyl radical intermediates. For example, decatungstate anion ([W₁₀O₃₂]⁴⁻) abstracts hydrogen from the C3 methyl group, enabling functionalization with alkenes or alkynes via Minisci-type reactions. DFT studies reveal that bromine at C6 directs radical formation to the methyl group via spin density localization .

Data Contradictions and Resolution

Basic Question: Q. How should researchers address discrepancies in reported melting points or spectral data for 6-bromo-3-methyl-2(1H)-pyridinone? Methodological Answer: Contradictions often arise from impurities (e.g., residual solvents or tautomeric forms). Purification via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/EtOAc) is critical. Cross-validate data using multiple techniques:

- DSC (Differential Scanning Calorimetry) for precise melting points.

- 2D NMR (COSY, HSQC) to confirm coupling patterns and carbon assignments .

Advanced Question: Q. Why do computational models sometimes fail to predict the reactivity of 6-bromo-3-methyl-2(1H)-pyridinone in nucleophilic substitutions? Methodological Answer: Standard DFT methods (e.g., B3LYP) may overlook solvation effects or non-covalent interactions (e.g., halogen bonding between Br and solvents). Explicit solvent models (e.g., MD simulations with explicit water/DMSO) improve accuracy. Additionally, relativistic effects from bromine require ZORA (Zero-Order Regular Approximation) corrections in quantum calculations .

Biological and Material Applications

Basic Question: Q. What role does 6-bromo-3-methyl-2(1H)-pyridinone serve as a scaffold in medicinal chemistry? Methodological Answer: The pyridinone core is a bioisostere for purines or pyrimidines, enabling kinase or protease inhibition. Bromine enhances binding via halogen bonding with protein backbones (e.g., EGFR or CDK2). Methyl groups improve pharmacokinetic properties by reducing metabolic oxidation. SAR studies require systematic substitution at C6 (Br, Cl, I) and C3 (Me, Et) to optimize potency .

Advanced Question: Q. How can 6-bromo-3-methyl-2(1H)-pyridinone be integrated into metal-organic frameworks (MOFs) for catalytic applications? Methodological Answer: The NH and Br groups act as coordination sites for transition metals (e.g., Cu, Pd). MOFs synthesized via solvothermal methods (e.g., DMF/EtOH at 80°C) exhibit porosity for gas storage (H₂, CO₂). Catalytic activity in cross-coupling reactions is enhanced by the electron-deficient pyridinone ring, which stabilizes metal centers. PXRD and BET surface area analysis confirm framework integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.